1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
“1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H16ClNO4S . It is also known by the synonym "4-Piperidinecarboxylic acid, 1-[[(4-chlorophenyl)methyl]sulfonyl]-" .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a sulfonyl group attached to a benzyl group, which is further substituted with a chlorine atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.79 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry environment .Scientific Research Applications
Anticancer Applications
One significant area of application for derivatives of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is in anticancer research. A study by Rehman et al. (2018) involved the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. These compounds showed potent anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).
Inhibitors for Tumor Necrosis Factor-α and Matrix Metalloproteinase
Another research application is the development of inhibitors for tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). Venkatesan et al. (2004) synthesized a series of derivatives that demonstrated selective inhibition activities against TACE over MMPs. These findings highlight the compound's potential utility in treating diseases related to excessive TNF-α and MMP activity, such as certain cancers and inflammatory diseases (Venkatesan et al., 2004).
Antioxidant and Anticholinesterase Activities
Derivatives of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid have also been studied for their antioxidant and anticholinesterase activities. Karaman et al. (2016) synthesized sulfonyl hydrazone compounds with piperidine derivatives and evaluated them for these activities. Some derivatives exhibited significant antioxidant capacity and anticholinesterase activity, indicating potential uses in neurodegenerative diseases and oxidative stress-related conditions (Karaman et al., 2016).
Safety And Hazards
Future Directions
Given the importance of piperidine derivatives in drug design, future research could focus on developing new synthesis methods for this compound and exploring its potential biological activities. More than 7000 piperidine-related papers were published during the last five years , indicating the significant interest in this field.
properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-12-3-1-10(2-4-12)9-20(18,19)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJIEAKJDAMKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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